

Application Notes: High-Throughput Screening with Selitrectinib for Novel Target Identification

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Compound of Interest

Compound Name: Bayer 16574

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Introduction

Selitrectinib (formerly LOXO-195) is a highly potent and selective next-generation inhibitor of Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC).[1][2] It was specifically designed to overcome acquired resistance to first-generation TRK inhibitors, which can arise from solvent-front and gatekeeper mutations in the TRK kinase domain.[3][4] While its efficacy against TRK fusion-positive cancers is well-established, the full spectrum of its biological activity and potential off-target effects remains an area of active investigation.[5][6] High-throughput screening (HTS) methodologies provide a powerful platform to systematically investigate the broader kinase inhibitory profile of Selitrectinib and to identify novel, therapeutically relevant targets.

This application note provides a framework for utilizing Selitrectinib in HTS campaigns to uncover novel kinase targets, potentially expanding its therapeutic applications or elucidating mechanisms of unforeseen toxicity.

Rationale for Novel Target Screening with Selitrectinib

- **Expanding Therapeutic Indications:** Identifying novel kinase targets for Selitrectinib could open up new avenues for its use in cancers or other diseases not driven by TRK fusions.

- **Understanding Off-Target Effects:** A comprehensive profiling of Selitrectinib against a broad panel of kinases can help predict and understand potential off-target toxicities observed in clinical settings.
- **Informing the Design of More Selective Inhibitors:** Characterizing the interactions of Selitrectinib with other kinases can provide valuable structure-activity relationship (SAR) data for the development of next-generation inhibitors with improved selectivity.
- **Investigating Acquired Resistance Mechanisms:** In some cases, resistance to targeted therapies can be driven by the upregulation of bypass signaling pathways. Identifying kinases in these pathways that are inhibited by Selitrectinib could inform the development of rational drug combinations.[\[3\]](#)

Known Target Profile of Selitrectinib

Selitrectinib is a potent inhibitor of wild-type and mutated TRK kinases. The following table summarizes its known inhibitory activity.

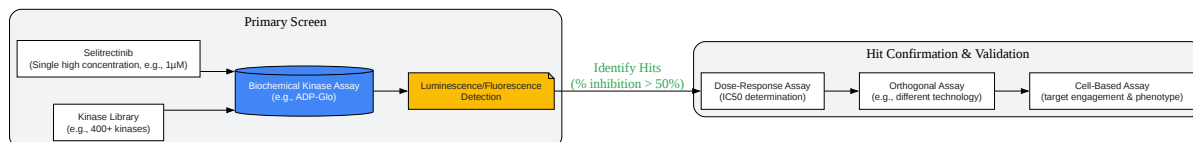
| Target | IC50 (nM) | Notes |
|------------|-----------|-----------------------------------|
| TRKA | 0.6 | Wild-type |
| TRKC | <2.5 | Wild-type |
| TRKA G595R | 2.0 - 9.8 | Solvent-front resistance mutation |
| TRKC G623R | 2.0 - 9.8 | Solvent-front resistance mutation |
| TRKA G667C | 2.0 - 9.8 | xDFG resistance mutation |

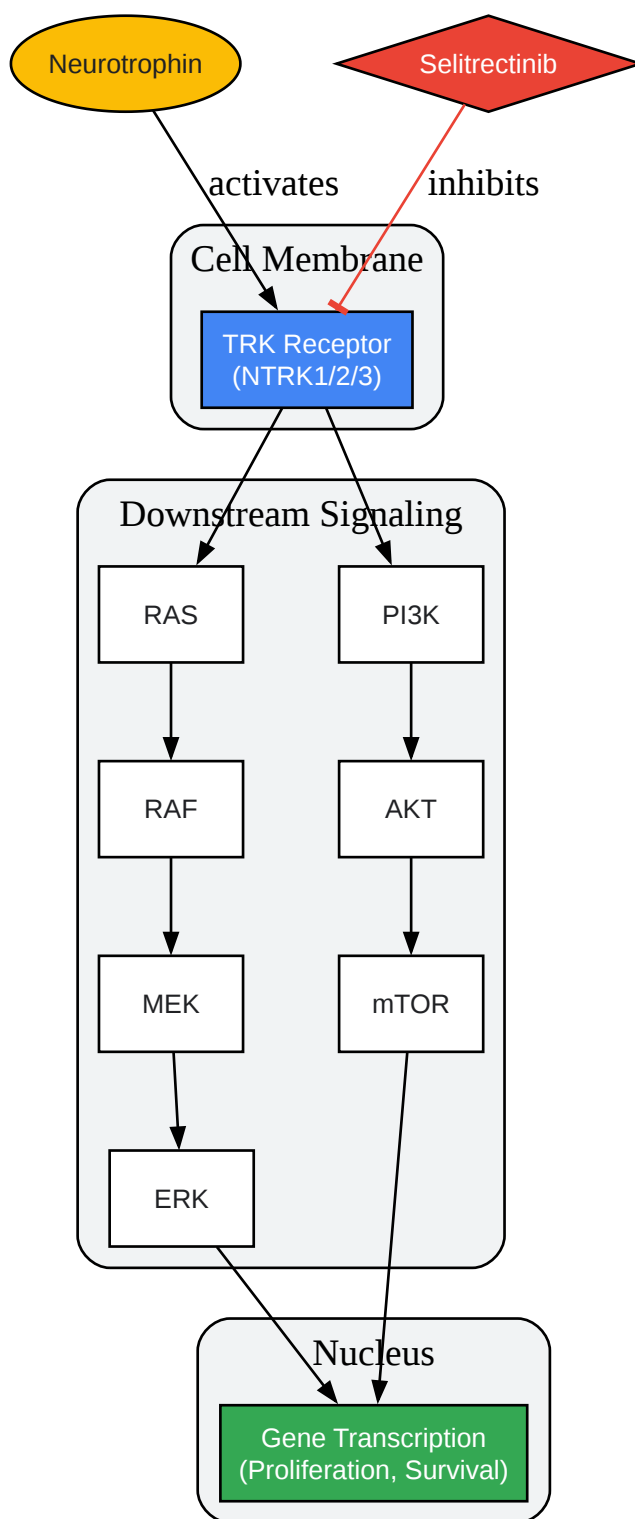
Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)

Selitrectinib has been shown to be highly selective, with greater than 1,000-fold selectivity for TRK kinases over 98% of 228 non-TRK kinases tested at a concentration of 1 μ M.[\[5\]](#)

High-Throughput Screening Workflow

A typical HTS workflow to identify novel targets for Selitrectinib would involve an initial primary screen against a large library of kinases, followed by secondary assays to confirm hits and characterize their activity.





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